molecular formula C19H19FN4O2S B2909683 N-(2-fluorophenyl)-3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide CAS No. 1788681-99-1

N-(2-fluorophenyl)-3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide

Cat. No.: B2909683
CAS No.: 1788681-99-1
M. Wt: 386.45
InChI Key: XMWLVVSYNMSJMI-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide is a synthetic chemical compound featuring a 1,2,4-oxadiazole heterocycle, a scaffold recognized in medicinal chemistry for its bioisosteric properties and potential to interact with diverse biological targets . The molecular structure integrates a piperidine carboxamide group and aromatic thiophene and fluorophenyl rings, suggesting potential utility in pharmaceutical and biological research, particularly in the development of receptor probes or enzyme inhibitors. Compounds containing the 1,2,4-oxadiazole nucleus have been investigated for a wide spectrum of biological activities, including but not limited to anticancer, antiviral, antibacterial, and anti-inflammatory effects, making them a versatile framework in drug discovery campaigns . This specific reagent is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, utilizing personal protective equipment and referring to the material safety data sheet (MSDS) for detailed hazard and handling information.

Properties

IUPAC Name

N-(2-fluorophenyl)-3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O2S/c20-15-5-1-2-6-16(15)21-19(25)24-8-3-4-13(11-24)10-17-22-18(23-26-17)14-7-9-27-12-14/h1-2,5-7,9,12-13H,3-4,8,10-11H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMWLVVSYNMSJMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)NC2=CC=CC=C2F)CC3=NC(=NO3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-fluorophenyl)-3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a piperidine core substituted with a 2-fluorophenyl group and a thiophenyl oxadiazole moiety. This unique combination is believed to contribute to its diverse biological activities.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-oxadiazole exhibit significant antimicrobial properties. A study by Dhumal et al. (2016) highlighted the effectiveness of oxadiazole derivatives against Mycobacterium bovis BCG, with some compounds demonstrating strong inhibitory effects on both active and dormant states of the bacteria . The mechanism involves the inhibition of the enoyl reductase enzyme (InhA), crucial for fatty acid biosynthesis in mycobacteria.

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

CompoundTarget PathogenMIC (µM)Reference
8aMycobacterium bovis BCG4–8Dhumal et al. (2016)
N-dodecyl derivativeM. tuberculosis4–8Vosatka et al. (2018)
N-decyl derivativeM. kansasii8–16Vosatka et al. (2018)

Anticancer Activity

The anticancer potential of compounds containing oxadiazole rings has been extensively studied. For instance, derivatives have shown activity against various cancer cell lines, including human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cells. A notable compound exhibited an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines .

Table 2: Anticancer Activity of Selected Oxadiazole Compounds

CompoundCancer Cell LineIC50 (µM)Reference
Compound 1HeLa92.4MDPI (2020)
Compound 21CaCo-2<10MDPI (2020)

Anti-inflammatory and Other Activities

Beyond antimicrobial and anticancer activities, oxadiazole derivatives have demonstrated anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in inflammatory responses . Additionally, they have shown potential as analgesics and neuroprotective agents.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study evaluated a series of oxadiazole derivatives for their ability to inhibit Mycobacterium tuberculosis. The most promising candidates were found to be effective against drug-resistant strains as well .
  • Case Study on Anticancer Properties : In vitro studies revealed that certain oxadiazole derivatives significantly reduced cell viability in various cancer cell lines, indicating their potential as chemotherapeutic agents. These studies also explored structure-activity relationships that could guide future drug design .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally analogous molecules (Table 1) based on substituent variations, molecular properties, and synthetic relevance.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
N-(2-fluorophenyl)-3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide C₁₉H₁₉FN₄O₂S 386.43* - 2-Fluorophenyl (carboxamide)
- Thiophen-3-yl (oxadiazole)
Ortho-fluorine position; thiophene sulfur enhances π-π interactions .
3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)-N-(thiophen-2-yl)piperidine-1-carboxamide C₁₆H₂₀N₄O₂S 332.40 - Thiophen-2-yl (carboxamide)
- Cyclopropyl (oxadiazole)
Smaller substituent (cyclopropyl) reduces steric bulk; lower molecular weight.
N-[(4-Fluorophenyl)methyl]-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide C₂₇H₂₆FN₅O₂ 471.50 - 4-Fluorophenylmethyl (carboxamide)
- 3-Methylphenyl (oxadiazole)
Para-fluorine; extended pyridine-oxadiazole scaffold increases rigidity.
3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide - - - Thiophen-2-ylmethyl (carboxamide)
- Cyclopropyl (oxadiazole)
Methylene linker increases flexibility; thiophene sulfur retained.

*Calculated molecular weight based on structural analysis.

Key Structural Differences

In contrast, analogs feature cyclopropyl (electron-donating, smaller) or 3-methylphenyl (bulkier, lipophilic) groups, altering steric and electronic profiles.

Fluorophenyl Position :

  • The 2-fluorophenyl group (ortho-substitution) in the main compound may induce steric hindrance and dipole interactions distinct from the 4-fluorophenyl (para-substitution) in , which enhances symmetry and lipophilicity.

Piperidine Substitution :

  • The carboxamide’s N-substituent varies: 2-fluorophenyl (main compound) vs. thiophen-2-yl or thiophen-2-ylmethyl . The latter’s methylene linker increases conformational flexibility.

Molecular Weight :

  • The main compound (~386 g/mol) is lighter than (471 g/mol), suggesting better bioavailability, but heavier than (332 g/mol), which may favor membrane permeability.

Physicochemical Implications

  • Thiophene vs. Phenyl Substitutents : Thiophen-3-yl’s sulfur atom may enhance solubility via polar interactions compared to cyclopropyl or methylphenyl groups .
  • Fluorine Position : Ortho-fluorine (main compound) could reduce metabolic stability compared to para-fluorine due to steric effects on cytochrome P450 interactions .
  • Synthetic Routes : Analogous compounds (e.g., ) employ tetramethylisouronium hexafluorophosphate (V) and DMF for carboxamide formation, suggesting shared synthetic pathways for scalability .

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